molecular formula C16H17BrOZn B14876468 3-(4-Isopropylphenoxymethyl)phenylZinc bromide

3-(4-Isopropylphenoxymethyl)phenylZinc bromide

Cat. No.: B14876468
M. Wt: 370.6 g/mol
InChI Key: GOEJSWZONBWCDT-UHFFFAOYSA-M
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Description

3-(4-isopropylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-isopropylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

[ \text{3-(4-isopropylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material to the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common electrophiles include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in THF at low temperatures to prevent side reactions.

    Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific electrophile or metal catalyst used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-(4-isopropylphenoxymethyl)phenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various nucleophilic substitution and transmetalation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal catalyst used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

3-(4-isopropylphenoxymethyl)phenylzinc bromide is unique due to the presence of the isopropylphenoxymethyl group, which can impart specific reactivity and selectivity in organic synthesis reactions. This makes it a valuable reagent for the synthesis of complex molecules that require precise control over the reaction conditions and product formation.

Properties

Molecular Formula

C16H17BrOZn

Molecular Weight

370.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-4-propan-2-ylbenzene

InChI

InChI=1S/C16H17O.BrH.Zn/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GOEJSWZONBWCDT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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